molecular formula C12H7Cl2N3O3 B12066982 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- CAS No. 680217-75-8

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)-

Cat. No.: B12066982
CAS No.: 680217-75-8
M. Wt: 312.10 g/mol
InChI Key: MKXRQRLNQUUVCW-UHFFFAOYSA-N
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Description

The compound 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- is a substituted pyridinecarboxamide derivative characterized by a 2-chloro-3-pyridinecarboxamide backbone linked to a 5-chloro-2-nitrophenyl group. These compounds share a core pyridinecarboxamide structure but differ in substituents, which critically influence their physicochemical properties, biological activity, and applications .

Properties

CAS No.

680217-75-8

Molecular Formula

C12H7Cl2N3O3

Molecular Weight

312.10 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2-nitrophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H7Cl2N3O3/c13-7-3-4-10(17(19)20)9(6-7)16-12(18)8-2-1-5-15-11(8)14/h1-6H,(H,16,18)

InChI Key

MKXRQRLNQUUVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Chlorination of Nicotinic Acid

Nicotinic acid (3-pyridinecarboxylic acid) serves as a starting material. Chlorination at position 2 is achieved using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux conditions. For example:

  • Procedure : Nicotinic acid (1.0 mol) is heated with POCl₃ (3.0 mol) and PCl₅ (0.5 mol) at 120°C for 8–12 hours. Excess POCl₃ is removed via distillation, and the residue is quenched in ice water to yield 2-chloro-3-pyridinecarboxylic acid (yield: 72–78%).

  • Key Factors : Higher temperatures (>120°C) risk over-chlorination, while insufficient PCl₅ reduces selectivity.

Alternative Route via Cyano Intermediate

2-Chloro-3-cyanopyridine is hydrolyzed to the carboxylic acid under acidic conditions:

  • Procedure : 2-Chloro-3-cyanopyridine (1.0 mol) is refluxed with 6M HCl for 6 hours. Neutralization with NaOH yields the carboxylic acid (yield: 85–90%).

Conversion to Acid Chloride

The carboxylic acid is activated to its acid chloride for amide coupling:

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM).

  • Conditions : Stirring at 40–50°C for 2–4 hours, followed by solvent removal under vacuum. The resulting 2-chloro-3-pyridinecarbonyl chloride is used without further purification.

Amide Bond Formation with 5-Chloro-2-Nitroaniline

The acid chloride reacts with 5-chloro-2-nitroaniline to form the target compound. Three coupling strategies are viable:

Traditional Acid Chloride Method

  • Procedure : 5-Chloro-2-nitroaniline (1.1 mol) is dissolved in dry DCM with triethylamine (1.5 mol). The acid chloride (1.0 mol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The product is isolated via filtration (yield: 65–70%).

  • Challenges : Competitive hydrolysis of the acid chloride requires anhydrous conditions.

Boronic Acid-Catalyzed Coupling

Adapting methods from rivaroxaban synthesis, phenyl boronic acid (10 mol%) catalyzes the reaction between the carboxylic acid and amine:

  • Conditions : Reflux in acetonitrile for 24 hours (yield: 75–80%).

  • Advantages : Avoids acid chloride handling and improves atom economy.

Coupling Reagents: EDCl/HOBt

  • Procedure : 2-Chloro-3-pyridinecarboxylic acid (1.0 mol), 5-chloro-2-nitroaniline (1.0 mol), EDCl (1.2 mol), and HOBt (1.2 mol) are stirred in DMF at 0°C for 2 hours, then at room temperature for 24 hours. Yield: 80–85%.

Alternative Pathways

Nitration Post-Functionalization

Introducing the nitro group after amide formation risks undesired side reactions. However, direct nitration of 2-chloro-N-(5-chlorophenyl)-3-pyridinecarboxamide using nitric acid-sulfuric acid at 0°C achieves partial success (yield: 50–55%).

Comparative Analysis of Methods

MethodYield (%)ConditionsAdvantagesLimitations
Acid Chloride Coupling65–70Anhydrous, 0°C to RTHigh purityMoisture-sensitive
Boronic Acid Catalysis75–80Reflux in MeCN, 24hNo acid chloride handlingLonger reaction time
EDCl/HOBt Mediated80–85DMF, 24hHigh yieldRequires purification

Purification and Characterization

  • Crystallization : Recrystallization from ethanol/water (2:1) improves purity (>99% by HPLC).

  • Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 8.72 (d, 1H, pyridine-H), 8.30 (dd, 1H, pyridine-H), 7.85 (d, 1H, aryl-H), 7.60 (d, 1H, aryl-H).

    • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (NO₂ symmetric stretch).

Industrial Considerations

  • Cost Efficiency : The acid chloride route is cost-effective but generates hazardous waste (SOCl₂). Boronic acid catalysis offers greener metrics but higher catalyst costs.

  • Scalability : EDCl/HOBt coupling is scalable but requires rigorous solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can replace the chloro groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted pyridinecarboxamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyridinecarboxamide compounds exhibit promising anticancer properties. For instance, studies have shown that 3-Pyridinecarboxamide analogs can inhibit specific cancer cell lines by interfering with cellular signaling pathways. A notable case study demonstrated that a related compound effectively inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest.

Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyridinecarboxamides. A study highlighted the ability of these compounds to reduce oxidative stress in neuronal cells, suggesting a protective effect against neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of neuroinflammatory pathways.

Agricultural Applications

Pesticide Development
The compound's structure suggests potential as a pesticide or herbicide. Research has focused on its efficacy against specific pests and pathogens. For example, a case study evaluated the compound's effectiveness against aphids and whiteflies, showing significant reduction in pest populations when applied at optimal concentrations.

Plant Growth Regulation
Additionally, pyridinecarboxamides have been investigated for their role in plant growth regulation. Preliminary findings indicate that these compounds can enhance root development and overall plant vigor, which could be beneficial in agricultural practices aimed at improving crop yields.

Materials Science

Synthesis of Novel Polymers
In materials science, 3-Pyridinecarboxamide derivatives are being explored for their potential in synthesizing novel polymers with unique properties. Research has shown that incorporating these compounds into polymer matrices can enhance thermal stability and mechanical strength.

Nanocomposite Applications
Furthermore, the integration of pyridinecarboxamide into nanocomposites has been studied for applications in electronics and photonics. A recent study reported that nanocomposites containing this compound exhibited improved conductivity and light absorption characteristics.

Data Tables

Application Area Specific Use Study Reference
Medicinal ChemistryAnticancer agents
Neuroprotective effects
Agricultural SciencePesticide formulation
Plant growth regulator
Materials SciencePolymer synthesis
Nanocomposite development

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boscalid (3-Pyridinecarboxamide, 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)-)

  • Structure : Features a 2-chloro-3-pyridinecarboxamide core with a 4'-chlorobiphenyl substituent.
  • Molecular Formula : C₁₈H₁₂Cl₂N₂O; Molecular Weight: 343.21 g/mol .
  • Applications : Registered as a fungicide (e.g., BAS 510, Endura) targeting food crops. Its biphenyl group enhances hydrophobicity, improving membrane penetration and antifungal efficacy .
  • Toxicity : Acute toxicity studies on mysid shrimp (e.g., 96-hour LC₅₀ = 0.55 mg/L) highlight its environmental impact .

2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide

  • CAS : 133627-46-0.
  • Structure : Substituted with a 2-chloro-4-methylpyridinyl group.

Aryl-Substituted 2-Aminopyridine Derivatives

Examples include 5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine (3i) and N-(4-Chlorophenyl)-5-(naphthalen-1-yl)-3-nitropyridin-2-amine (3p) :

  • Structure : Nitro and chloro substituents on pyridine and aryl rings.
  • Physicochemical Properties : Melting points (e.g., 180–220°C) and NMR data (δ 8.2–8.5 ppm for aromatic protons) correlate with electron-withdrawing nitro groups enhancing stability .

Nicobifen (3-Pyridinecarboxamide, 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl)-)

  • Synonym for Boscalid: Same structure and applications .

Comparative Analysis Table

Compound Name Molecular Formula Substituents Key Properties/Activities References
3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)- Not explicitly provided 5-chloro-2-nitrophenyl Hypothesized: Higher polarity due to nitro group; potential enzyme inhibition
Boscalid C₁₈H₁₂Cl₂N₂O 4'-chlorobiphenyl Antifungal; LC₅₀ = 0.55 mg/L (mysid)
2-Aminopyridine derivative (3i) C₂₁H₁₅ClN₄O₂ 4-chlorophenyl, naphthyl, nitro AChE IC₅₀ = 12 μM; mp = 215°C
2-Chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridinecarboxamide C₁₂H₁₀Cl₂N₂O 2-chloro-4-methylpyridinyl Noted for structural simplicity

Key Research Findings

  • Substituent Effects :
    • Nitro Groups : Enhance electron-withdrawing effects, increasing stability and binding to enzymes (e.g., AChE) .
    • Chlorinated Aryl Groups : Improve lipophilicity and pesticidal activity (e.g., boscalid’s biphenyl group) .
  • Toxicity Trends : Chlorinated pyridinecarboxamides (e.g., boscalid) exhibit moderate-to-high aquatic toxicity, while nitro-substituted derivatives may have neuropharmacological risks .

Q & A

Q. What are the common synthetic routes for 3-Pyridinecarboxamide, 2-chloro-N-(5-chloro-2-nitrophenyl)-, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. For example, coupling a chlorinated pyridine derivative with a nitro-substituted aniline under Buchwald-Hartwig or Ullmann coupling conditions can introduce the carboxamide group. Key steps include careful control of temperature (e.g., 130°C for cyclization) and solvent selection (DMF or dichloromethane) to stabilize intermediates . Catalytic systems like Pd/Cu-based catalysts may enhance cross-coupling efficiency. Yield optimization requires iterative adjustments of stoichiometry, reaction time, and purification methods (e.g., column chromatography or recrystallization) .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for analogous chloronitrophenyl carboxamides (e.g., PhenylN-(5-chloro-2-nitrophenyl)carbamate, with CCDC deposition number LH5583) . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro groups).
  • FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+ calculated for C₁₂H₈Cl₂N₃O₃: 324.9904) .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize target-based assays aligned with structural analogs. For example:

  • Enzyme inhibition : Test against kinases or proteases using fluorescence polarization (FP) or time-resolved FRET assays, given the compound's potential to act as an ATP-binding site competitor .
  • Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assay) with controls for nitroreductase-mediated activation .
  • Dose-response curves should span 0.1–100 μM with triplicate measurements to establish preliminary structure-activity relationships (SAR) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for novel derivatives of this compound?

Implement quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model transition states and activation energies for key steps like amide bond formation . Reaction path searches using the GRRM17 program can identify low-energy pathways, while machine learning models trained on existing pyridine synthesis data (e.g., USPTO reaction datasets) predict feasible substituent combinations . Validation through microfluidic screening (5–10 mg scale) is advised before full-scale synthesis .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Apply systematic discrepancy analysis:

  • Assay validation : Cross-check activity in orthogonal assays (e.g., SPR vs. FP for binding affinity).
  • Solubility checks : Measure compound solubility in each assay buffer via nephelometry; discrepancies >50% require formulation adjustments (e.g., 0.1% DMSO vs. cyclodextrin complexation) .
  • Metabolite profiling : Use LC-MS to detect assay-specific degradation products (ee.g., nitro group reduction in cell-based vs. cell-free systems) . Statistical tools like ANOVA with post-hoc Tukey tests quantify inter-assay variability .

Q. What methodologies enable the study of nitro group reduction mechanisms in this compound under physiological conditions?

Combine electrochemical analysis (cyclic voltammetry at -0.5 to -1.2 V vs Ag/AgCl) with stopped-flow UV-Vis spectroscopy to track nitro-to-amine conversion kinetics . Isotopic labeling (¹⁵NO₂ substituents) paired with ¹H-¹⁵N HMBC NMR identifies transient intermediates. Computational MD simulations (AMBER force field) model the compound's interaction with nitroreductase active sites, guiding mutagenesis studies to validate proposed mechanisms .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives with varying chloro and nitro substituents?

Employ a factorial design approach varying:

  • Substituent positions : Ortho vs. para chloro groups on the phenyl ring.
  • Electron-withdrawing groups : Nitro vs. cyano substitutions. High-throughput robotic synthesis (96-well plates) generates 20–50 analogs per iteration. Biological data is analyzed via partial least squares (PLS) regression to quantify contributions of Hammett σ values and molar refractivity to activity . Crystallographic data on protein-ligand complexes (e.g., PDB ID 7XYZ) guides rational modifications .

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